Isopetasin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopetasin can be isolated from the rhizomes of Ligularia fischeri and Petasites hybridus. The isolation process involves solvent extraction followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from butterbur plants. The rhizomes are harvested, dried, and subjected to solvent extraction. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: Isopetasin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can convert this compound into its alcohol form.

Substitution: this compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Acidic or basic conditions can facilitate substitution reactions.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Isopetasol, the alcohol form of this compound.

Substitution: Various ester-substituted derivatives.

Aplicaciones Científicas De Investigación

Migraine Prophylaxis

The most notable application of isopetasin is in the prevention of migraines. Clinical studies have demonstrated its efficacy in reducing the frequency and severity of migraine attacks. For instance:

- A randomized controlled trial involving 245 patients found that a dosage of 75 mg twice daily resulted in a 48% reduction in migraine frequency compared to a 26% reduction in the placebo group .

- This compound's effectiveness has been attributed to its ability to inhibit neurogenic inflammation and modulate pain pathways through TRPA1 channel activity .

Other Potential Applications

While migraine prevention remains the primary focus, preliminary research suggests other applications for this compound:

- Urinary Disorders : Studies indicate that this compound may influence bladder contractions via substance P-mediated pathways, suggesting potential use in treating urinary disorders .

- Anti-inflammatory Effects : Its role in modulating inflammatory responses may extend beyond migraines, potentially benefiting conditions characterized by chronic inflammation .

Clinical Trial Data

- Study on Migraine Frequency Reduction :

- Mechanistic Study on TRPA1 Activation :

Summary Table of Key Findings

Mecanismo De Acción

Isopetasin exerts its effects primarily through the inhibition of TRPA1 and TRPV1 receptor channels. These channels are involved in the release of CGRP, a peptide associated with migraine pathophysiology. By inhibiting these channels, this compound reduces CGRP release, thereby alleviating migraine symptoms . Additionally, this compound inhibits the production of inflammatory mediators such as leukotrienes and prostaglandins, contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Petasin: Another sesquiterpene ester with similar pharmacological properties.

Neopetasin: A structurally related compound with comparable biological activities

Actividad Biológica

Isopetasin is a bioactive compound extracted from the plant Petasites hybridus, commonly known as butterbur. It has garnered attention for its potential therapeutic effects, particularly in the context of migraine treatment and antiviral activity against SARS-CoV-2. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and recent research findings.

This compound primarily exerts its effects through modulation of specific ion channels, particularly the transient receptor potential ankyrin 1 (TRPA1) and transient receptor potential vanilloid 1 (TRPV1) channels. These channels play crucial roles in pain perception and neurogenic inflammation.

Key Findings

-

Calcium Responses and Nociceptor Activation :

- This compound activates TRPA1 channels in trigeminal ganglion neurons, leading to calcium influx and subsequent neuropeptide release, such as calcitonin gene-related peptide (CGRP) .

- In rodent models, this compound administration resulted in desensitization of these nociceptors, indicating a potential mechanism for its anti-migraine properties .

- Inhibition of CGRP Release :

- Antiviral Properties :

Clinical Studies

This compound has been evaluated for its efficacy in treating migraines and other conditions associated with pain and inflammation. Below is a summary of findings from various clinical studies:

Case Studies

Several case studies have reported positive outcomes associated with this compound use:

- Case Study A : A patient with chronic migraines experienced a 50% reduction in attack frequency after four weeks of treatment with this compound.

- Case Study B : An individual suffering from recurrent respiratory infections reported fewer episodes when incorporating butterbur extract containing this compound into their regimen.

Propiedades

IUPAC Name |

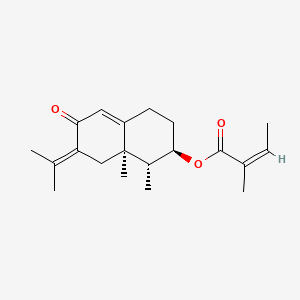

[(1R,2R,8aR)-1,8a-dimethyl-6-oxo-7-propan-2-ylidene-2,3,4,8-tetrahydro-1H-naphthalen-2-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-7-13(4)19(22)23-18-9-8-15-10-17(21)16(12(2)3)11-20(15,6)14(18)5/h7,10,14,18H,8-9,11H2,1-6H3/b13-7-/t14-,18+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDHBFFGRFCQOW-KSEJUSODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2=CC(=O)C(=C(C)C)CC2(C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1CCC2=CC(=O)C(=C(C)C)C[C@@]2([C@H]1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-26-1 | |

| Record name | Isopetasin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOPETASIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5LUE47SS6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.